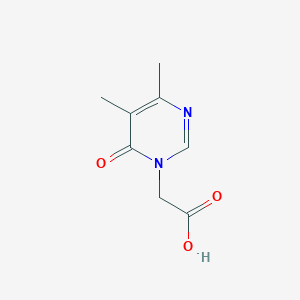

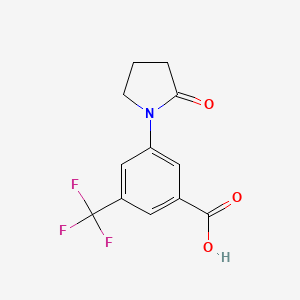

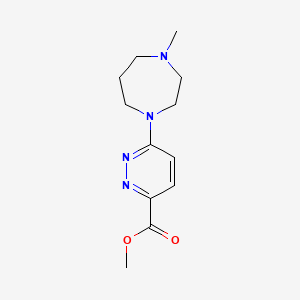

(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Overview

Description

(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as MeO-PAA, is a naturally occurring organic compound that has a variety of uses in scientific research. It is a valuable tool for investigating the biochemical and physiological effects of various compounds, as well as for synthesizing new compounds for research purposes. MeO-PAA is a relatively simple molecule with an interesting structure and has been widely used in research laboratories for decades.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Pyrazole Derivatives :A study described the synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles through a solvent-free process catalyzed by p-Toluenesulfonic acid. These compounds displayed moderate-to-significant cytotoxic and antibacterial activities against various pathogenic bacteria and the human Caucasian promyelocytic leukemia (HL-60) cell line, indicating their potential in antimicrobial and cancer treatments (Aggarwal et al., 2014).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics :The synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines was achieved through microwave irradiative cyclocondensation. These synthesized compounds showed promising insecticidal and antimicrobial activities, which could be beneficial in agricultural pest control and disease management (Deohate & Palaspagar, 2020).

Synthesis and Antimicrobial Properties of Pyridothienopyrimidines and Pyridothienotriazines :New pyrimidinones and triazinones were synthesized and some of these compounds were tested for their antimicrobial properties, which could have implications for developing new antibiotics or antifungal medications (Abdel-rahman et al., 2002).

Synthesis of Heterocyclic Acetic Acid Derivatives :The study reported the preparation of novel acetic acid derivatives of pyrazole and pyrimidine, showcasing the versatility of dimethyl acetylsuccinate in heterocyclic chemistry, potentially opening new avenues in pharmaceuticals and materials science (Craig et al., 2000).

Crystallographic and Computational Studies

Crystal Structure and Theoretical Calculation :The crystal structure and theoretical calculations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester were determined, providing insights into its molecular arrangement and properties, which could be vital for material science and molecular engineering (Ren et al., 2006).

Supramolecular Structure Analysis :The supramolecular structure of 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid was studied, revealing intricate hydrogen bonding and lattice formation, crucial for understanding molecular interactions in crystalline materials (Ebenezer & Muthiah, 2010).

properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(2)9-4-10(8(5)13)3-7(11)12/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIDIHQOJPDMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)

![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)

![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)

![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)

![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)